2-Bromo-3,5-dimethoxybenzoic acid

Description

Positional Significance within Halogenated Benzoic Acid Derivatives

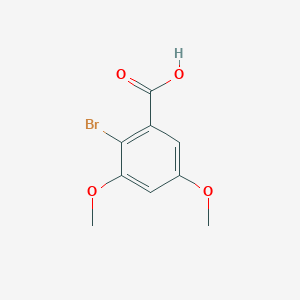

The chemical behavior of 2-Bromo-3,5-dimethoxybenzoic acid is fundamentally dictated by the specific placement of its three substituents on the benzene (B151609) ring: a carboxyl group, a bromine atom, and two methoxy (B1213986) groups. The interplay of their electronic and steric effects is crucial to its utility.

Directing Effects: In electrophilic aromatic substitution, the groups already present on the ring direct incoming substituents to specific positions. The carboxyl group (-COOH) is an electron-withdrawing group and acts as a meta-director. pharmaguideline.comorganicchemistrytutor.com Conversely, the methoxy groups (-OCH₃) are strongly activating, electron-donating groups that direct incoming groups to the ortho and para positions. organicchemistrytutor.comlibretexts.org The bromine atom is deactivating yet also an ortho, para-director. organicchemistrytutor.comlibretexts.org The synthesis of this compound itself is a result of navigating these competing influences. For instance, the bromination of 3,5-dimethoxybenzoic acid is directed to the C2 position by the powerful activating effect of the two methoxy groups.

Acidity and Reactivity: The substituents also modulate the acidity of the carboxylic acid. Electron-withdrawing groups tend to increase the acidity of benzoic acids by stabilizing the resulting carboxylate anion, while electron-donating groups decrease acidity. pharmaguideline.comlibretexts.orgopenstax.org In this compound, the electron-withdrawing bromine atom and the electron-donating methoxy groups have opposing effects. Furthermore, any substituent in the ortho position to the carboxylic acid, regardless of its electronic nature, generally increases acid strength through a combination of steric and electronic factors known as the "ortho-effect". libretexts.org This unique arrangement of functional groups makes the molecule a versatile scaffold, allowing for selective chemical transformations at different sites on the ring or at the carboxyl group.

Historical Context of Related Methoxylated and Brominated Benzoic Acids

The study of substituted benzoic acids is built upon a long history of organic chemistry. Benzoic acid itself was first described in the 16th century, isolated through the dry distillation of gum benzoin. wikipedia.orgacs.org Its composition was determined in the 19th century by Justus von Liebig and Friedrich Wöhler. wikipedia.orgnewworldencyclopedia.org

The advent of industrial synthesis, such as the partial oxidation of toluene, made benzoic acid widely available. wikipedia.orgacs.orgnewworldencyclopedia.org This accessibility paved the way for chemists to explore the creation of derivatives. The introduction of halogen atoms (halogenation) and methoxy groups (methoxylation) onto the benzene ring became fundamental transformations. These substituted benzoic acids proved to be more than academic curiosities; they became crucial precursors for dyes, medicinal compounds, and other fine chemicals. newworldencyclopedia.org The development of reliable methods for creating specific isomers, such as the hydrolysis of purified benzoyl chloride or the oxidation of purified toluene, was a significant area of research aimed at producing high-purity materials for various applications. nist.gov

Current Research Landscape and Academic Relevance

In the modern research context, this compound is primarily valued as a specialized building block in organic synthesis. Its importance is highlighted by the development of efficient production methods designed to yield the compound with high purity and yield, indicating a demand for its use as a key starting material.

While direct applications of the compound itself are not widely documented, its isomeric and related structures provide context for its potential. For example, related bromo-dimethoxybenzoic acids serve as intermediates in the synthesis of pharmaceuticals and biologically active compounds. google.com The compound 3,5-dimethoxybenzoic acid is used to synthesize molecules for studying protein sulfenation and to create complex isocoumarins. chemicalbook.com Given this, this compound serves as a bespoke precursor, offering a specific arrangement of functional groups that synthetic chemists can exploit to construct larger, more complex target molecules for pharmaceutical, materials science, and agrochemical research. The presence of the bromine atom, for instance, provides a reactive handle for cross-coupling reactions, a cornerstone of modern synthetic chemistry, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 941576-03-0 | chemsrc.com |

| Molecular Formula | C₉H₉BrO₄ | chemsrc.com |

| Molecular Weight | 261.07 g/mol | sigmaaldrich.com |

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-3,5-dimethoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO4/c1-13-5-3-6(9(11)12)8(10)7(4-5)14-2/h3-4H,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZYHIVYNECVLKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C(=C1)OC)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Structural Characterization of 2 Bromo 3,5 Dimethoxybenzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone of modern organic chemistry, providing unparalleled detail regarding the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of molecular structure, connectivity, and even dynamic processes.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within a molecule. The ¹H NMR spectrum of 2-Bromo-3,5-dimethoxybenzoic acid, recorded in deuterated dimethyl sulfoxide (DMSO-d6) at 400 MHz, reveals distinct signals corresponding to the different types of protons present.

The spectrum displays a broad singlet at approximately 13.37 ppm, which is characteristic of the acidic proton of the carboxylic acid group. The downfield chemical shift is attributed to the deshielding effect of the adjacent carbonyl group and hydrogen bonding. The two methoxy (B1213986) groups give rise to two sharp singlets at 3.87 ppm and 3.81 ppm, each integrating to three protons. The aromatic region of the spectrum shows a doublet at 6.77 ppm with a coupling constant of 2.5 Hz, integrating to two protons docbrown.info. This signal corresponds to the two aromatic protons. The observation of a doublet suggests that the two aromatic protons are coupled to each other, which would be unexpected for protons on non-adjacent carbons. It is more likely that the two aromatic protons have slightly different chemical environments and their signals are overlapping, appearing as a single doublet-like feature, or that they are coincidentally equivalent in this particular solvent.

Table 1: ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

|---|---|---|---|---|

| 13.37 | s | - | 1H | -COOH |

| 6.77 | d | 2.5 | 2H | Ar-H |

| 3.87 | s | - | 3H | -OCH₃ |

| 3.81 | s | - | 3H | -OCH₃ |

Solvent: DMSO-d6, Frequency: 400 MHz

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

The carbonyl carbon of the carboxylic acid is expected to resonate at the most downfield position, typically in the range of 165-185 ppm. The aromatic carbons will appear in the region of 100-160 ppm. The carbon atom attached to the bromine (C-2) will be deshielded, as will the carbons bearing the methoxy groups (C-3 and C-5). The carbon attached to the carboxylic acid group (C-1) will also be significantly deshielded. The remaining aromatic carbons (C-4 and C-6) will have chemical shifts influenced by the cumulative effects of the substituents. The two methoxy carbons are expected to appear around 55-60 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted Chemical Shift (δ) ppm |

|---|---|

| C=O | ~168 |

| C-1 | ~135 |

| C-2 | ~115 |

| C-3 | ~160 |

| C-4 | ~108 |

| C-5 | ~160 |

| C-6 | ~110 |

| -OCH₃ | ~56 |

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC would be invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal correlations between coupled protons. In the case of this compound, it would confirm the coupling between the two aromatic protons, if any.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. This would allow for the unambiguous assignment of the protonated aromatic carbons by correlating the signals in the ¹H NMR spectrum to their corresponding signals in the ¹³C NMR spectrum.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Investigations

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and their bonding environment by probing their characteristic vibrational frequencies.

Characteristic Absorption Bands for Carboxylic Acid and Methoxy Moieties

The IR and Raman spectra of this compound are expected to exhibit characteristic bands for its functional groups.

Carboxylic Acid Moiety:

O-H Stretch: A very broad absorption band is expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, arising from the stretching vibration of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band is anticipated around 1700 cm⁻¹ in the IR spectrum, corresponding to the carbonyl stretching vibration. The exact position of this band can be influenced by hydrogen bonding.

C-O Stretch and O-H Bend: Bands associated with the C-O stretching and O-H in-plane bending vibrations are expected in the 1440-1395 cm⁻¹ and 1320-1210 cm⁻¹ regions, respectively.

Methoxy Moieties:

C-H Stretch: The C-H stretching vibrations of the methyl groups are expected to appear in the 2950-2850 cm⁻¹ region.

Asymmetric and Symmetric C-O-C Stretch: Strong absorption bands corresponding to the asymmetric and symmetric stretching of the aryl-alkyl ether linkage are expected around 1250 cm⁻¹ and 1050 cm⁻¹, respectively.

Aromatic Ring:

C=C Stretch: Aromatic C=C stretching vibrations typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations can provide information about the substitution pattern of the benzene (B151609) ring and are expected in the 900-675 cm⁻¹ region.

Conformational Effects on Vibrational Spectra

The presence of the two methoxy groups and the carboxylic acid group introduces the possibility of different conformational isomers for this compound. The rotation around the C-O bonds of the methoxy groups and the C-C bond connecting the carboxylic acid to the aromatic ring can lead to different spatial arrangements of these groups.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass Determination

High-resolution mass spectrometry is a powerful tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous determination of its elemental composition. For this compound, with the chemical formula C9H9BrO4, the expected accurate mass can be calculated by summing the masses of its constituent isotopes.

The primary isotopes to consider for this calculation are ¹²C, ¹H, ¹⁶O, and the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br. The presence of bromine results in a characteristic isotopic pattern in the mass spectrum, with two major peaks of roughly equal intensity separated by two mass units.

| Ion | Calculated m/z ([M+H]⁺) for ⁷⁹Br | Calculated m/z ([M+H]⁺) for ⁸¹Br |

| [C9H9BrO4+H]⁺ | 260.9754 | 262.9734 |

This table presents the calculated accurate masses for the protonated molecule ([M+H]⁺) of this compound, considering the two major isotopes of bromine.

Tandem mass spectrometry (MS/MS) provides valuable structural information by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. The fragmentation pattern of this compound would be influenced by the presence of its various functional groups: the carboxylic acid, the methoxy groups, and the bromine atom attached to the aromatic ring.

Likely fragmentation pathways for the protonated molecule would include:

Loss of water (-18 Da): A common fragmentation for carboxylic acids.

Loss of a methyl radical (-15 Da): From one of the methoxy groups.

Loss of carbon monoxide (-28 Da): Following the loss of the hydroxyl group from the carboxylic acid.

Loss of a carboxyl group (-45 Da): A characteristic fragmentation of benzoic acids.

Loss of bromine radical (-79/81 Da): Cleavage of the carbon-bromine bond.

| Precursor Ion (m/z) | Fragmentation | Product Ion (m/z) |

| 261/263 | Loss of H₂O | 243/245 |

| 261/263 | Loss of CH₃ | 246/248 |

| 261/263 | Loss of COOH | 216/218 |

This table outlines some of the expected primary fragmentation pathways for this compound in an MS/MS experiment.

X-ray Crystallography for Solid-State Molecular Architecture

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. While a specific crystal structure for this compound is not widely reported, the expected solid-state architecture can be inferred based on the functional groups present.

The crystal packing of this compound would be governed by a variety of intermolecular interactions. The most significant of these is expected to be hydrogen bonding between the carboxylic acid groups of adjacent molecules. This typically results in the formation of centrosymmetric dimers, a common motif in the crystal structures of carboxylic acids.

Other potential intermolecular interactions that would influence the crystal packing include:

Halogen bonding: The bromine atom can act as a halogen bond donor, interacting with electronegative atoms like the oxygen of a carbonyl or methoxy group on a neighboring molecule.

C-H···O interactions: Weak hydrogen bonds between carbon-hydrogen bonds and oxygen atoms can further stabilize the packing.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bonding | O-H (Carboxylic Acid) | O=C (Carboxylic Acid) |

| Halogen Bonding | C-Br | O (Carbonyl or Methoxy) |

| π-π Stacking | Aromatic Ring | Aromatic Ring |

This table summarizes the principal intermolecular interactions anticipated in the crystal structure of this compound.

In the solid state, the molecule is likely to adopt a conformation that optimizes its packing efficiency and intermolecular interactions. The torsional angle between the plane of the carboxylic acid group and the plane of the benzene ring is a key conformational parameter. In many substituted benzoic acids, this angle is relatively small, indicating a nearly planar arrangement. The orientations of the two methoxy groups would also be fixed in the crystalline state, likely positioned to minimize steric hindrance and participate in favorable intermolecular contacts.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be dominated by π → π* transitions within the substituted benzene ring. The presence of the bromine, methoxy, and carboxylic acid substituents would be expected to shift the absorption maxima (λmax) to longer wavelengths compared to unsubstituted benzene. The extent of this bathochromic shift depends on the electronic nature of the substituents and their positions on the ring.

Circular Dichroism (CD) Spectroscopy (if Chiral Derivatives are Explored)

Circular dichroism spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. This phenomenon is only observed for chiral molecules. As this compound is an achiral molecule, it would not exhibit a CD spectrum. However, if a chiral derivative of this compound were to be synthesized, for example, by introducing a stereocenter in a substituent, CD spectroscopy would be an invaluable tool for determining the absolute configuration of the chiral center and studying its chiroptical properties.

Chemical Reactivity, Derivatization, and Functional Transformations

Reactions at the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site for derivatization, enabling the synthesis of esters, amides, and the corresponding alcohol through reduction.

The carboxylic acid group of 2-Bromo-3,5-dimethoxybenzoic acid can be readily converted into its corresponding esters through various standard esterification methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid.

For instance, the reaction with methanol yields Methyl 2-bromo-3,5-dimethoxybenzoate nih.gov. This transformation is typically carried out under reflux conditions to drive the equilibrium towards the product. The general mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the alcohol.

| Reactant | Reagent(s) | Product | Reaction Type |

| This compound | Methanol, H₂SO₄ (cat.) | Methyl 2-bromo-3,5-dimethoxybenzoate | Fischer Esterification |

| This compound | Ethanol, HCl (cat.) | Ethyl 2-bromo-3,5-dimethoxybenzoate | Fischer Esterification |

This table illustrates common esterification reactions.

Amide derivatives can be synthesized from this compound by reacting it with a primary or secondary amine. This reaction typically requires the activation of the carboxylic acid to enhance its reactivity towards the amine nucleophile. A common method involves converting the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting 2-Bromo-3,5-dimethoxybenzoyl chloride can then be treated with an amine to form the corresponding amide.

Alternatively, peptide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed to facilitate amide bond formation directly from the carboxylic acid and an amine under milder conditions. These reagents are widely used in peptide synthesis and can be applied to generate a variety of amide derivatives.

| Starting Material | Reagent(s) | Intermediate | Final Reagent | Product |

| This compound | SOCl₂ or (COCl)₂ | 2-Bromo-3,5-dimethoxybenzoyl chloride | R-NH₂ (Amine) | N-substituted-2-bromo-3,5-dimethoxybenzamide |

| This compound | DCC or EDC | Activated Ester | R-NH₂ (Amine) | N-substituted-2-bromo-3,5-dimethoxybenzamide |

This table outlines pathways for amide synthesis.

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-Bromo-3,5-dimethoxyphenyl)methanol. While sodium borohydride (NaBH₄) alone is generally not strong enough to reduce carboxylic acids, its reactivity can be enhanced by the addition of co-reagents. sci-hub.se For example, a NaBH₄-Br₂ system in a solvent like tetrahydrofuran (THF) has been shown to be effective for the direct reduction of benzoic acids to their corresponding alcohols with good yields. sci-hub.seresearchgate.net Other powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also highly effective for this transformation.

The resulting benzyl alcohol, (2-Bromo-3,5-dimethoxyphenyl)methanol, is a versatile intermediate. It can be further derivatized, for instance, by oxidation using mild oxidizing agents like pyridinium chlorochromate (PCC) to yield the corresponding aldehyde, 2-Bromo-3,5-dimethoxybenzaldehyde, or by conversion to a benzyl halide.

Transformations Involving the Aromatic Ring System

The substituted aromatic ring offers pathways for modification, primarily through substitution reactions involving the bromine atom or the available hydrogen atoms on the ring.

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. masterorganicchemistry.com This mechanism is distinct from SN1 and SN2 reactions and typically requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.comnih.gov These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which facilitates the reaction. nih.gov

In the case of this compound, the bromine atom serves as the leaving group. However, the substituents on the ring are not optimally positioned to strongly activate it for a classical SNAr reaction. The carboxylic acid group is electron-withdrawing but is located meta to the bromine. The two methoxy (B1213986) groups are electron-donating. Consequently, the ring is not sufficiently electron-deficient to readily undergo SNAr with common nucleophiles under standard conditions. youtube.comyoutube.com The reaction would likely require harsh conditions, such as high temperatures and very strong nucleophiles (e.g., sodium amide), and may proceed through alternative mechanisms like an elimination-addition (benzyne) pathway. youtube.com

Electrophilic aromatic substitution (EAS) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmakingmolecules.com The regiochemical outcome of such a reaction on this compound is determined by the combined directing effects of the existing substituents.

Methoxy groups (-OCH₃) : These are strongly activating, ortho, para-directing groups.

Bromo group (-Br) : This is a deactivating, ortho, para-directing group.

Carboxylic acid group (-COOH) : This is a strongly deactivating, meta-directing group.

Considering these effects, the most probable sites for electrophilic attack are the positions activated by the powerful methoxy groups and not strongly deactivated by the others. The C4 and C6 positions are ortho/para to the activating methoxy groups. The C6 position is ortho to the 3-methoxy group and para to the 5-methoxy group. The C4 position is ortho to the 5-methoxy group and meta to the 3-methoxy group. The C6 position is generally favored due to the synergistic activation from both methoxy groups and being less sterically hindered than the position between the bromo and methoxy groups. Therefore, reactions like nitration (using HNO₃/H₂SO₄) or sulfonation (using fuming H₂SO₄) would be expected to introduce the new substituent primarily at the C6 position. minia.edu.egmnstate.edu

| Reaction | Reagent(s) | Expected Major Product |

| Nitration | HNO₃, H₂SO₄ | 2-Bromo-3,5-dimethoxy-6-nitrobenzoic acid |

| Sulfonation | Fuming H₂SO₄ | 2-Bromo-6-sulfo-3,5-dimethoxybenzoic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Reaction is unlikely due to deactivation by the -COOH group |

This table summarizes potential electrophilic aromatic substitution reactions.

Lithiation and Other Organometallic Functionalizations of the Aryl Halide

The carbon-bromine bond in this compound is a primary site for organometallic functionalization. Two principal pathways can be exploited: halogen-metal exchange and directed ortho-metalation.

Halogen-Metal Exchange: The most direct functionalization of the aryl halide involves halogen-metal exchange, typically using strong organolithium bases. Treatment of this compound with reagents like n-butyllithium (n-BuLi) or tert-butyllithium (t-BuLi) at low temperatures (e.g., -78 °C) can result in the replacement of the bromine atom with lithium. This generates a potent aryllithium nucleophile at the C2 position. This intermediate can then be trapped with a variety of electrophiles to introduce new functional groups.

Directed ortho-Metalation (DoM): The carboxylic acid group is a powerful directing group for lithiation. researchgate.net In the presence of a lithium base, the carboxylic acid is first deprotonated to form a lithium carboxylate. This carboxylate group then directs a second equivalent of the base to deprotonate the adjacent C6 position, which is sterically accessible. The methoxy groups also function as weaker directing groups. This competition between halogen-metal exchange at C2 and directed metalation at C6 means that reaction conditions must be carefully controlled to achieve selectivity. The resulting lithiated species can react with various electrophiles.

The table below illustrates potential transformations following the generation of an organometallic intermediate at the C2 position via halogen-metal exchange.

| Reagent | Electrophile | Product Structure (at C2) |

| 1. t-BuLi2. CO₂ | Carbon Dioxide | Dicarboxylic Acid |

| 1. n-BuLi2. DMF | N,N-Dimethylformamide | Aldehyde |

| 1. n-BuLi2. R₂C=O | Ketone/Aldehyde | Secondary/Tertiary Alcohol |

| 1. n-BuLi2. B(OMe)₃ | Trimethyl borate | Boronic Acid |

Modifications of the Methoxy Groups

The two methoxy groups on the aromatic ring are susceptible to cleavage, which provides a route to phenolic derivatives that can be further functionalized.

The conversion of the methoxy ethers to hydroxyl groups is a common transformation. Strong Lewis acids are particularly effective for this purpose. Boron tribromide (BBr₃) is a highly efficient reagent for the complete demethylation of aryl methyl ethers. mdma.ch It is expected to readily cleave both methoxy groups of this compound to yield 2-Bromo-3,5-dihydroxybenzoic acid. The reaction likely proceeds through the formation of a complex between the Lewis acidic boron and the ethereal oxygen atom. mdma.ch An excess of the reagent is typically used, with one mole required for each ether group and an additional mole for other Lewis basic sites like the carboxylic acid. mdma.ch Other reagents, such as aluminum chloride (AlCl₃) or strong protic acids like hydrobromic acid (HBr), can also effect demethylation.

| Reagent | Conditions | Outcome |

| Boron Tribromide (BBr₃) | Inert solvent (e.g., CH₂Cl₂) | Complete demethylation to dihydroxyl product |

| Aluminum Chloride (AlCl₃) | Inert solvent, room temp. | Demethylation |

| Hydrobromic Acid (HBr) | Acetic acid, reflux | Ether cleavage |

Ether cleavage reactions are fundamental to the modification of the methoxy groups. The reaction with strong acids like HBr or HI involves the initial protonation of the ether oxygen, converting the methoxy group into a good leaving group (methanol). masterorganicchemistry.com A halide ion (Br⁻ or I⁻) then acts as a nucleophile, attacking the methyl group in an Sₙ2 reaction to yield a phenol and methyl halide. masterorganicchemistry.com

While complete demethylation is common, selective cleavage of one methoxy group over the other is synthetically challenging due to their similar electronic environments. Once demethylation has occurred to form one or more hydroxyl groups, these phenolic groups can be re-alkylated using an alkyl halide under basic conditions to form new, more complex ether linkages.

Cyclization and Annulation Reactions for Polycyclic Systems

The functional groups of this compound serve as handles for the construction of fused polycyclic systems through cyclization and annulation reactions.

Intramolecular Palladium-Catalyzed Coupling: The aryl bromide moiety is a key functional group for transition-metal-catalyzed cross-coupling reactions. By introducing a suitable reactive partner elsewhere in the molecule, intramolecular cyclization can be achieved. For example, the carboxylic acid could be converted to an amide, and a tether containing a terminal alkyne or alkene could be attached to the nitrogen. An intramolecular Heck or Sonogashira reaction, catalyzed by a palladium complex, could then be used to form a new five- or six-membered ring fused to the original benzene (B151609) nucleus.

Friedel-Crafts and Related Acylations: The electron-rich aromatic ring can participate in intramolecular electrophilic aromatic substitution reactions. If a side chain containing an acyl chloride or carboxylic acid is attached to the molecule (for instance, via an ether linkage after demethylation), a Lewis acid or strong acid catalyst could promote cyclization to form a fused ketone, a reaction central to building polycyclic aromatic systems.

Annulation Reactions: Annulation strategies, such as the Robinson annulation, could potentially be employed after initial modification of the starting material. chemicalforums.com For example, converting the compound into a suitable nucleophile (e.g., a cyclohexanone derivative) would allow it to react with an α,β-unsaturated ketone (a Michael acceptor) to build a new six-membered ring, ultimately forming a polycyclic system. chemicalforums.com

Computational Chemistry and Theoretical Investigations of 2 Bromo 3,5 Dimethoxybenzoic Acid

Density Functional Theory (DFT) Calculations for Geometric and Electronic Structure

No specific DFT calculations for 2-bromo-3,5-dimethoxybenzoic acid have been published. Such studies would typically involve:

Conformational Analysis and Potential Energy Surfaces

There is no available research on the conformational landscape of this compound. A computational investigation in this area would include:

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

A frontier molecular orbital analysis for this compound has not been reported. This type of analysis is fundamental for understanding a molecule's chemical reactivity and electronic properties. It involves the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) and the energy gap between them.

Reactivity Predictions and Electron Transfer Properties

The reactivity of a molecule is fundamentally governed by its electronic structure, particularly the distribution and energy of its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for predicting chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more likely to undergo chemical reactions, as less energy is required to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating methoxy (B1213986) groups and the electron-withdrawing bromine atom and carboxylic acid group would all influence the energies of these frontier orbitals. A computational analysis would reveal the precise energy levels and the spatial distribution of the HOMO and LUMO, indicating which parts of the molecule are most involved in electron donation and acceptance during a chemical reaction.

Natural Bond Orbital (NBO) Analysis for Charge Distribution and Bonding Interactions

Natural Bond Orbital (NBO) analysis is a computational method that translates the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive, localized picture of chemical bonding. This analysis provides information on atomic charges, the nature of chemical bonds (e.g., sigma or pi bonds), and the stabilizing effects of orbital interactions.

The table below illustrates the type of data that would be generated from an NBO analysis, showing key hyperconjugative interactions and their associated stabilization energies (E(2)).

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

| LP(O) of methoxy | σ(C-C) of ring | Hypothetical Value |

| LP(O) of carboxyl | σ(C-C) of ring | Hypothetical Value |

| σ(C-H) of methyl | σ(C-O) of methoxy | Hypothetical Value |

| LP(Br) | σ(C-C) of ring | Hypothetical Value |

| Note: The values in this table are hypothetical and represent the type of data that would be obtained from a specific computational study. |

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting the sites of electrophilic and nucleophilic attack, as well as hydrogen bonding interactions.

In an MEP map, regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are therefore susceptible to attack by electrophiles. Conversely, regions of positive electrostatic potential (colored blue) are electron-deficient and are likely sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, making them potential sites for interaction with positive ions or hydrogen bond donors. Positive potential would be expected around the acidic hydrogen of the carboxyl group, indicating its susceptibility to deprotonation.

Quantum Chemical Descriptors for Structure-Reactivity Relationships

Based on the calculated energies of the HOMO and LUMO, a variety of quantum chemical descriptors can be derived to quantify the reactivity of a molecule. These descriptors provide a quantitative basis for understanding and predicting chemical behavior. Key descriptors include:

Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.

Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.

Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = μ²/2η, where μ is the chemical potential (μ = -χ).

These descriptors, once calculated, can be used to compare the reactivity of this compound with other compounds and to predict its behavior in various chemical environments.

The following table presents a hypothetical set of calculated quantum chemical descriptors for the molecule.

| Descriptor | Formula | Hypothetical Value (eV) |

| EHOMO | - | Hypothetical Value |

| ELUMO | - | Hypothetical Value |

| Ionization Potential (I) | -EHOMO | Hypothetical Value |

| Electron Affinity (A) | -ELUMO | Hypothetical Value |

| Energy Gap (ΔE) | ELUMO - EHOMO | Hypothetical Value |

| Electronegativity (χ) | (I + A) / 2 | Hypothetical Value |

| Chemical Hardness (η) | (I - A) / 2 | Hypothetical Value |

| Chemical Softness (S) | 1 / η | Hypothetical Value |

| Electrophilicity Index (ω) | μ²/2η | Hypothetical Value |

| Note: The values in this table are for illustrative purposes and would need to be determined by a specific quantum chemical calculation. |

While specific computational studies on this compound are not currently available, the application of these theoretical methods would undoubtedly provide a deep and nuanced understanding of its chemical nature.

Applications in Advanced Organic Synthesis and Materials Chemistry

Building Block for Complex Natural Product Synthesis

2-Bromo-3,5-dimethoxybenzoic acid has proven to be a valuable starting material in the synthesis of complex, biologically relevant molecules, particularly those based on a dibenzopyranone scaffold. A notable example is its use in the laboratory synthesis of Urolithin E, a hydroxylated urolithin whose preparation had not been previously reported. Urolithins are metabolites produced by gut microflora from ellagic acid and have garnered interest for their potential health benefits.

The synthesis of Urolithin E (specifically, 2,8-dihydroxy-dibenzofuran[b,d]pyran-6-one) showcases the utility of this compound as a key architectural component. The synthetic strategy involves a critical intramolecular Heck coupling reaction to construct the core structure of the target natural product analogue. unibo.it

Precursor for Flavonoid and Isoflavonoid Analogues (Emphasis on Synthesis, not Biological Efficacy)

The structural framework of flavonoids and isoflavonoids is closely related to the dibenzopyranone core found in urolithins. The synthetic pathway developed for Urolithin E from this compound serves as a clear blueprint for accessing this class of compounds and their analogues. unibo.it

The key transformation involves a multi-step sequence:

Esterification: The synthesis commences with the esterification of this compound with a suitable phenol. In the documented synthesis of Urolithin E, 2,3-dimethoxyphenol (B146663) was used as the coupling partner. This reaction yielded the corresponding ester intermediate in good yield. unibo.it

Intramolecular Heck Coupling: The crucial step is the palladium-catalyzed intramolecular Heck coupling of the resulting ester. This reaction forges the C-C bond necessary to form the lactone-bridged, three-ring system characteristic of dibenzopyranones. unibo.it

Demethylation: The final step involves the removal of the methoxy (B1213986) groups to yield the polyhydroxylated target molecule. unibo.it

A summary of the key reaction steps and yields in the synthesis of Urolithin E is provided in the table below. unibo.it

| Step No. | Reaction | Reactants | Product | Yield (%) |

| 1 | Esterification | This compound, 2,3-dimethoxyphenol | 2-(2,3-dimethoxyphenoxy)-3,5-dimethoxybenzoate intermediate | 75% |

| 2 | Intramolecular Heck Coupling | Ester intermediate from Step 1 | Dibenzopyranone derivative (methylated Urolithin E) | 10% |

| 3 | Demethylation | Dibenzopyranone derivative from Step 2 | Urolithin E | 68% |

This synthetic route highlights the strategic importance of the bromo- and carboxylic acid functionalities on the this compound core, enabling the sequential construction of complex heterocyclic systems.

Integration into Advanced Functional Materials

After extensive searches, no specific applications or research findings were identified for the integration of this compound into the following material classes.

Design of Ligands for Metal-Catalyzed Reactions

No specific studies were found that describe the use of this compound in the design or synthesis of ligands intended for use in metal-catalyzed reactions.

Catalyst Development in Cross-Coupling Reactions

Cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. These reactions typically employ a metal catalyst, often palladium, to couple an organic halide with an organometallic reagent.

While this compound contains a bromo-aromatic moiety suitable for cross-coupling, a review of the scientific literature, including patent documents, indicates that this specific compound is more commonly utilized as a substrate or precursor in such reactions rather than being a component of the catalyst itself. google.com For instance, its structural features could theoretically be incorporated into a ligand scaffold for a metal catalyst, but no concrete examples of this application have been documented to date.

However, the compound serves as a key starting material in synthetic sequences that feature cross-coupling reactions. A notable example is in the synthesis of Urolithin E, a metabolite with potential health benefits. The synthesis of a Urolithin E precursor involves an intramolecular Heck coupling, a type of palladium-catalyzed cross-coupling reaction, where the carbon-carbon bond is formed within the same molecule. unibo.it In this process, this compound is first esterified with another aromatic compound, and the resulting intermediate then undergoes the intramolecular cyclization via the Heck reaction to form the core structure of the urolithin. unibo.it

Table 1: Role of this compound in a Cross-Coupling Reaction

| Reaction Type | Role of this compound | Product Class |

|---|

Chiral Ligand Synthesis (if relevant stereochemistry is explored)

Chiral ligands are essential for asymmetric catalysis, a field focused on the synthesis of single-enantiomer compounds, which is of paramount importance in the pharmaceutical industry. These ligands coordinate to a metal center and create a chiral environment that directs the stereochemical outcome of a reaction.

This compound is an achiral molecule and does not possess any stereocenters. While it could potentially be used as a starting material for the synthesis of a chiral ligand, for example, by introducing a chiral substituent through a reaction at the carboxylic acid group or by replacing the bromine atom, there is currently no specific information in the scientific literature detailing its use for this purpose.

Applications in Supramolecular Chemistry and Host-Guest Systems

Supramolecular chemistry focuses on the study of chemical systems composed of a discrete number of molecules bound together by non-covalent interactions. These interactions, such as hydrogen bonding, van der Waals forces, and pi-stacking, govern the formation of larger, organized structures. Host-guest chemistry, a subfield of supramolecular chemistry, involves the complexation of a smaller "guest" molecule within a larger "host" molecule.

The structure of this compound, with its carboxylic acid group capable of forming strong hydrogen bonds and an aromatic ring that can participate in pi-stacking interactions, suggests its potential for use in the design of supramolecular assemblies. Benzoic acid derivatives, in general, are known to form dimers and other organized structures through hydrogen bonding.

Despite these promising structural features, a comprehensive search of the chemical literature reveals no specific studies where this compound has been explicitly used in the development of supramolecular structures or host-guest systems. Its potential in this area remains an open field for future investigation.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Methodologies

The development of new and more efficient ways to synthesize and modify 2-Bromo-3,5-dimethoxybenzoic acid is a primary focus of current research. This includes the exploration of novel catalytic systems, such as the use of praseodymium oxide (Pr6O11) nanocatalysts for the eco-friendly synthesis of chromene derivatives. researchgate.net The goal is to create synthetic pathways that are not only higher yielding but also more atom-economical and environmentally benign.

Advanced In-Situ Spectroscopic Techniques for Reaction Monitoring

To optimize reaction conditions and gain a deeper understanding of reaction kinetics, the use of advanced in-situ spectroscopic techniques is becoming increasingly important. nih.gov Methods like reflection-absorption spectroscopy, sum frequency generation, and photoelectron spectroscopy allow for real-time monitoring of chemical transformations. nih.gov The application of these techniques to reactions involving this compound can provide valuable data on reaction intermediates and transition states, leading to more controlled and efficient synthetic processes. nih.gov The continued development of these advanced spectroscopic methods is crucial for bridging the gap between molecular-level insights and macroscopic observations in future research. nih.gov

Exploration of Non-Covalent Interactions and Crystal Engineering

The study of non-covalent interactions, such as halogen bonding and π-stacking, is a burgeoning field with significant implications for the solid-state properties of materials derived from this compound. rsc.org By understanding and controlling these interactions, researchers can engage in crystal engineering to design materials with specific and desirable properties. rsc.orgrsc.org This includes the development of co-crystals with tailored electronic and optical characteristics. rsc.org The exploration of novel non-covalent interactions, such as the recently proposed "refractory bonds," opens up new avenues for molecular recognition, self-assembly, and supramolecular chemistry. rsc.org

Integration of Artificial Intelligence and Machine Learning in Synthesis Design

Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize the field of chemical synthesis. These technologies can be used to predict reaction outcomes, optimize reaction conditions, and even design novel synthetic routes. By applying AI and ML algorithms to the vast datasets of chemical reactions involving substituted benzoic acids like this compound, researchers can accelerate the discovery of new derivatives with desired properties.

Multicomponent Reactions and High-Throughput Synthesis of Derivatives

Multicomponent reactions (MCRs) offer a powerful strategy for the rapid and efficient synthesis of complex molecules from simple starting materials in a single step. nih.govrug.nl The use of MCRs, such as the Ugi and Biginelli reactions, in conjunction with this compound can generate large libraries of diverse derivatives for high-throughput screening in drug discovery and materials science. nih.govsemanticscholar.org The combination of MCRs with automated and parallel synthesis techniques further enhances the potential for rapid discovery. rug.nl

Mechanistic Investigations of Novel Transformations

A fundamental understanding of reaction mechanisms is crucial for the development of new and improved synthetic methods. Detailed mechanistic studies of novel transformations involving this compound, utilizing both experimental and computational techniques, can uncover new reactivity patterns and lead to the design of more selective and efficient catalysts.

Green and Sustainable Chemical Processes for Industrial Implementation

The principles of green chemistry are increasingly guiding the development of new chemical processes. taylorfrancis.comresearchgate.net For the industrial application of syntheses involving this compound, there is a strong emphasis on creating sustainable processes that minimize waste, reduce the use of hazardous substances, and improve energy efficiency. researchgate.nettaylorfrancis.com This includes the use of greener solvents, the development of recyclable catalysts, and the implementation of continuous flow reactors. taylorfrancis.com The overarching goal is to develop chemical processes that are not only economically viable but also environmentally responsible. wiley-vch.demdpi.com

Q & A

Q. What are the common synthetic routes for 2-Bromo-3,5-dimethoxybenzoic acid, and what reaction conditions are critical for optimizing yield and purity?

- Methodological Answer : The synthesis typically involves bromination of 3,5-dimethoxybenzoic acid using brominating agents like N-bromosuccinimide (NBS) or elemental bromine. Key steps include:

- Precursor preparation : Start with 3,5-dimethoxybenzoic acid, ensuring proper protection of the carboxylic acid group if necessary .

- Bromination : Use Lewis acid catalysts (e.g., FeBr₃) under controlled temperatures (0–25°C) to direct bromine substitution to the ortho position relative to the carboxylic acid group .

- Workup : Acidic or basic hydrolysis to deprotect functional groups and isolate the product.

Critical parameters include temperature control to avoid over-bromination and solvent selection (e.g., dichloromethane or DMF) to stabilize intermediates . Industrial-scale methods may employ continuous flow reactors to enhance reproducibility .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can confirm substitution patterns. For example, the bromo substituent causes deshielding of adjacent protons (δ ~7.5–8.0 ppm), while methoxy groups appear as singlets (δ ~3.8–4.0 ppm) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) quantifies purity. Retention times should align with standards (e.g., >95% purity for synthetic batches) .

- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 261.06 (C₉H₉BrO₄) .

Q. What are the key solubility and stability considerations for handling this compound in aqueous and organic solvent systems?

- Methodological Answer :

- Solubility : The compound is sparingly soluble in water but dissolves readily in polar aprotic solvents (e.g., DMSO, DMF) and moderately in ethanol. Data from analogous compounds suggest solubility in DMSO >50 mg/mL .

- Stability : Store at 2–8°C in inert atmospheres to prevent hydrolysis of methoxy groups. Avoid prolonged exposure to light, as bromoaromatics may undergo photodecomposition .

Advanced Research Questions

Q. How do competing substituent effects (bromo vs. methoxy groups) influence the reactivity of this compound in cross-coupling reactions like Suzuki-Miyaura?

- Methodological Answer :

- Electronic Effects : The bromo group is electron-withdrawing (-I effect), activating the aryl ring for nucleophilic attack, while methoxy groups are electron-donating (+M effect), directing coupling to the bromo-substituted position .

- Optimization Strategies : Use Pd(PPh₃)₄ or SPhos ligands to enhance catalytic efficiency. Reaction conditions (e.g., 80–100°C in THF/H₂O) balance steric hindrance from methoxy groups and electronic activation .

- Case Study : In a Suzuki reaction with phenylboronic acid, the product (3,5-dimethoxybiphenyl-2-carboxylic acid) forms with >80% yield under optimized conditions .

Q. What strategies can be employed to resolve discrepancies in reported biological activity data for derivatives of this compound across different studies?

- Methodological Answer :

- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC for antimicrobial studies, IC₅₀ for enzyme inhibition) to minimize variability .

- Structural Confirmation : Verify derivative structures via X-ray crystallography or 2D NMR to rule out regioisomeric impurities .

- Meta-Analysis : Compare data across studies using cheminformatics tools (e.g., molecular docking) to correlate substituent effects with activity trends .

Q. What methodological approaches are recommended for designing asymmetric synthesis pathways using this compound as a chiral building block?

- Methodological Answer :

- Chiral Auxiliaries : Introduce chiral amines or alcohols via esterification to generate diastereomers separable by chromatography .

- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze enantiomeric esters .

- Case Study : Ethyl 2-bromo-3,5-dimethoxybenzoate was resolved with >90% enantiomeric excess (ee) using a chiral palladium catalyst .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.